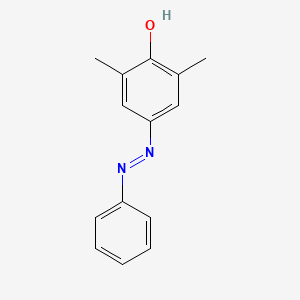

Phenol, 2,6-dimethyl-4-(phenylazo)-

Description

Phenol, 2,6-dimethyl-4-(phenylazo)- (CAS: 1778-65-0) is an azo compound characterized by a phenol backbone with methyl groups at positions 2 and 6 and a phenylazo substituent at position 2. Its molecular formula is C₁₄H₁₃N₃O₃, with a molecular weight of 271.276 g/mol . The presence of the electron-withdrawing nitro group (if substituted on the phenylazo moiety) and methyl groups influences its physicochemical properties, including solubility, thermal stability, and spectroscopic behavior.

Properties

CAS No. |

203315-02-0 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2,6-dimethyl-4-phenyldiazenylphenol |

InChI |

InChI=1S/C14H14N2O/c1-10-8-13(9-11(2)14(10)17)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |

InChI Key |

ZWLHBJXWUXPCHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,6-dimethyl-4-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with 2,6-dimethylphenol under alkaline conditions to form the desired azo compound.

Industrial Production Methods

In industrial settings, the synthesis of Phenol, 2,6-dimethyl-4-(phenylazo)- is typically carried out in large reactors where temperature, pH, and reactant concentrations are carefully controlled to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethyl-4-(phenylazo)- undergoes several types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The azo group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

Phenol, 2,6-dimethyl-4-(phenylazo)- has a wide range of applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dimethyl-4-(phenylazo)- involves its ability to undergo azo-hydrazone tautomerism, which allows it to interact with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The azo group can participate in electron transfer reactions, influencing redox processes in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazolo[1,5-a]pyrimidinylazo-Phenol Derivatives

describes compounds such as 4-(2,7-Diaminopyrazolo[1,5-a]pyrimidin-3-ylazo)-phenol (20a) and derivatives with methyl, phenyl, or halogen substituents. Key comparisons include:

- Melting Points: These derivatives exhibit higher melting points (248–310°C) compared to simpler azo-phenol compounds, attributed to increased hydrogen bonding and molecular rigidity from the pyrazolopyrimidine ring .

- Spectroscopic Properties : The ¹H-NMR signals for aromatic protons in these compounds appear downfield (δ 6.90–8.30 ppm) due to electron-withdrawing azo and heterocyclic groups, contrasting with the target compound's simpler aromatic environment .

Table 1: Physical Properties of Selected Pyrazolo[1,5-a]pyrimidinylazo-Phenol Derivatives

| Compound | Melting Point (°C) | Key Substituents |

|---|---|---|

| 20a | 248–249 | 2,7-Diamino |

| 22b | 309–310 | 2-Amino, 7-p-methylphenyl |

| 22c | 306–307 | 2-Amino, 7-p-chlorophenyl |

Methoxy- and Nitro-Substituted Azo-Phenols

highlights 2,6-dimethyl-4-(4-methoxyphenyldiazenyl)phenol (PAHFUA) and 2-methyl-4-(4-methoxyphenylazo)phenol (VEVKEN). Key differences from the target compound include:

- Electronic Effects : Methoxy groups are electron-donating, enhancing solubility in polar solvents, whereas nitro groups (in the target compound) reduce solubility due to strong dipole interactions .

- Dihedral Angles : The dihedral angle between the azo-linked aromatic rings in PAHFUA is 8.34° , influencing conjugation and UV-Vis absorption. The target compound’s nitro group may further distort planarity, altering its solvatochromic behavior .

Phenol, 4-(Phenylazo)- (CAS 1689-82-3)

This simpler analog lacks methyl and nitro substituents. Key contrasts include:

- Melting Point : 151.85°C (425 K), significantly lower than the target compound’s inferred higher melting point due to additional methyl and nitro groups enhancing intermolecular forces .

- Thermodynamics : The enthalpy of fusion (ΔfusH) is 32.99 kJ/mol , whereas the target compound’s nitro group likely increases ΔfusH due to stronger dipole-dipole interactions .

2,6-Dimethyl-4-(3-Nitrophenyl)pyridine

From , this pyridine derivative shares nitro and methyl substituents but differs in the central ring (pyridine vs. phenol). Key differences:

- Basicity: The pyridine nitrogen increases basicity compared to the phenolic -OH group, affecting reactivity in acid-base reactions .

- Applications: Pyridine derivatives are often used in pharmaceuticals, while phenolic azo compounds are more common in dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.